Enantiomeric Divergence: (R)-BAY-598 Exhibits 63-Fold Lower Potency Than (S)-BAY-598 in SMYD2 Inhibition
(R)-BAY-598 is the less active enantiomer of the BAY‑598 pair, with an IC₅₀ of 1.7 μM against SMYD2, compared to 27 nM for the (S)‑enantiomer [1]. This 63‑fold difference in potency establishes (R)-BAY‑598 as a critical tool for enantiomeric control experiments and chiral SAR studies, where the absence of robust activity is an intentional and quantifiable feature. The compound is also selective for SMYD2 over the non‑epigenetic target PAR1 (IC₅₀ > 30 μM), providing a defined selectivity window .
| Evidence Dimension | SMYD2 biochemical inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.7 μM |
| Comparator Or Baseline | (S)-BAY-598: IC₅₀ = 27 nM |
| Quantified Difference | 63-fold lower potency (1,700 nM vs. 27 nM) |
| Conditions | In vitro SMYD2 methylation assay using p53K370 peptide substrate |
Why This Matters
This quantitative enantiomeric difference positions (R)-BAY‑598 as an essential negative control for experiments employing (S)-BAY‑598 and for studies investigating the stereochemical determinants of SMYD2 inhibition.
- [1] Eggert E, Hillig RC, Koehr S, et al. Discovery and characterization of a highly potent and selective aminopyrazoline-based in vivo probe (BAY-598) for the protein lysine methyltransferase SMYD2. J Med Chem. 2016;59(10):4578-4600. View Source
